![molecular formula C19H23N3O3S B15211519 N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide CAS No. 606112-41-8](/img/structure/B15211519.png)
N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a methoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Isothiocyanate: This is achieved by reacting furan-2-ylmethylamine with thiophosgene under controlled conditions.
Reaction with Piperidine: The furan-2-ylmethyl isothiocyanate is then reacted with piperidine to form the intermediate N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidine).
Coupling with 4-Methoxybenzoyl Chloride: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methoxybenzamide moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the piperidine moiety are crucial for binding to these targets, while the methoxybenzamide group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(2-Phenylethyl)piperidin-4-yl)-N-pyrazin-2-yl-2-furamide: An opioid analgesic with a similar piperidine and furan structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar biological activities, particularly as enzyme inhibitors.
Uniqueness
N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
606112-41-8 |
|---|---|
Formule moléculaire |
C19H23N3O3S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-6-4-14(5-7-16)18(23)21-15-8-10-22(11-9-15)19(26)20-13-17-3-2-12-25-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,26)(H,21,23) |
Clé InChI |
ZLVVNKJFAFIYQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=S)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


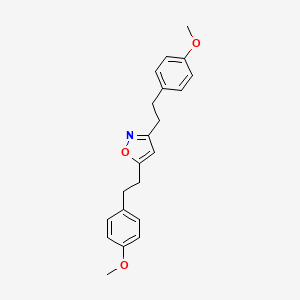
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
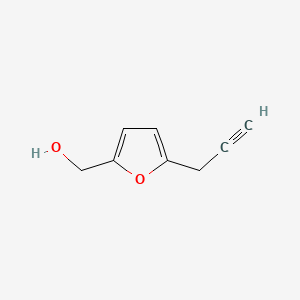
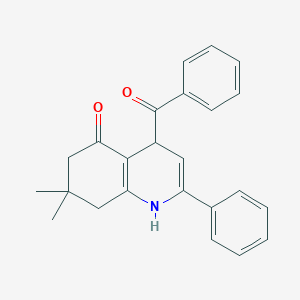
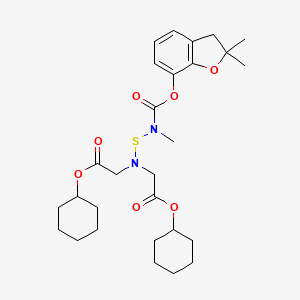
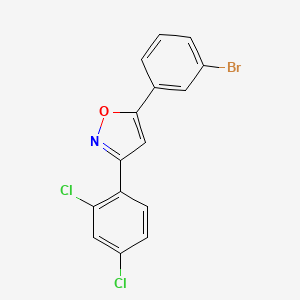
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)
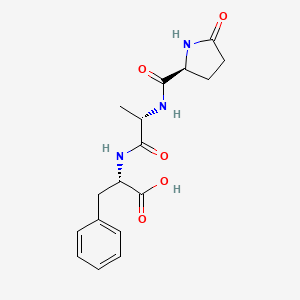
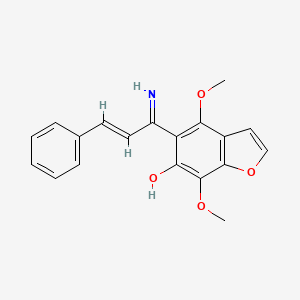
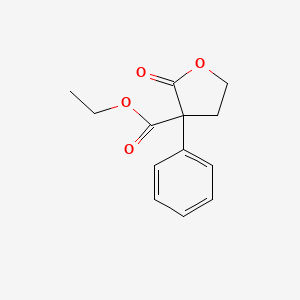
![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
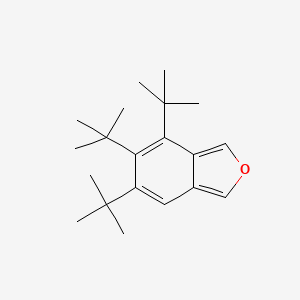
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
